molecular formula C46H74O4 B1238151 5,8-Eedyl CAS No. 138329-20-1

5,8-Eedyl

Cat. No.: B1238151
CAS No.: 138329-20-1
M. Wt: 691.1 g/mol
InChI Key: RVFYKXQFSWLLPU-GIOMKEJWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Eedyl typically involves the following steps:

    Oxidation of Ergosterol: Ergosterol is oxidized to form 5,8-epidioxyergosta-6,22-dien-3-ol.

    Esterification: The resulting 5,8-epidioxyergosta-6,22-dien-3-ol is then esterified with linoleic acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5,8-Eedyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,8-Eedyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Eedyl involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, disrupting membrane integrity and function. This disruption can lead to cell death, making it a potential antifungal and anticancer agent. The molecular targets include membrane lipids and proteins involved in maintaining membrane structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Eedyl is unique due to its specific epidioxy and linoleate ester groups, which confer distinct chemical and biological properties. Its ability to disrupt cellular membranes makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

138329-20-1

Molecular Formula

C46H74O4

Molecular Weight

691.1 g/mol

IUPAC Name

[(2R,5R,6R,9R,10R,13S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl] (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/C46H74O4/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-42(47)48-38-28-31-44(7)41-29-30-43(6)39(37(5)25-24-36(4)35(2)3)26-27-40(43)46(41)33-32-45(44,34-38)49-50-46/h12-13,15-16,24-25,32-33,35-41H,8-11,14,17-23,26-31,34H2,1-7H3/b13-12+,16-15+,25-24+/t36-,37+,38-,39+,40+,41+,43+,44+,45?,46?/m0/s1

InChI Key

RVFYKXQFSWLLPU-GIOMKEJWSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@H]4C35C=CC2(C1)OO5)[C@H](C)/C=C/[C@H](C)C(C)C)C)C

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(CCC4C35C=CC2(C1)OO5)C(C)C=CC(C)C(C)C)C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(CCC4C35C=CC2(C1)OO5)C(C)C=CC(C)C(C)C)C)C

Synonyms

5,8-EEDYL
5,8-epidioxyergosta-6,22-dien-3-yl linoleate

Origin of Product

United States

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